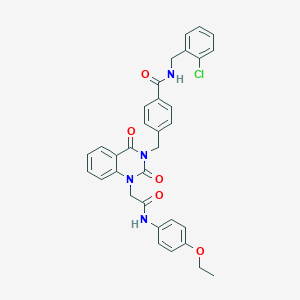

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

This compound is a benzamide-quinazolinone hybrid featuring a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core substituted with a 2-chlorobenzyl group and a 4-ethoxyphenyl acetamide side chain. Its structural complexity arises from the integration of multiple pharmacophores:

Properties

Molecular Formula |

C33H29ClN4O5 |

|---|---|

Molecular Weight |

597.1 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-[[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C33H29ClN4O5/c1-2-43-26-17-15-25(16-18-26)36-30(39)21-37-29-10-6-4-8-27(29)32(41)38(33(37)42)20-22-11-13-23(14-12-22)31(40)35-19-24-7-3-5-9-28(24)34/h3-18H,2,19-21H2,1H3,(H,35,40)(H,36,39) |

InChI Key |

NCVDEAHTSZXLLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2,4-dioxo-1,2-dihydroquinazoline.

Introduction of the 2-oxoethyl Group: The 2-oxoethyl group can be introduced by reacting the quinazolinone core with ethyl chloroacetate in the presence of a base such as sodium hydride.

Attachment of the 4-ethoxyphenyl Group: The 4-ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 4-ethoxyaniline.

Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate product with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Alkyl halides, amines

Major Products

Oxidation Products: Various quinazolinone derivatives

Reduction Products: Reduced forms of the compound

Substitution Products: Substituted benzyl and ethoxyphenyl derivatives

Scientific Research Applications

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes and disease states.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Pharmacological and Physicochemical Comparisons

Key Observations :

- Substituent Impact: The 4-ethoxyphenyl group in the target compound may improve solubility compared to Elinogrel’s sulfonylurea moiety, while the chlorobenzyl group enhances membrane permeability .

- Activity Trends: Quinazolinones with smaller alkylamino substituents (e.g., ethylamino in ) show higher anti-inflammatory activity than bulkier analogs, suggesting steric effects influence target engagement.

Challenges and Opportunities

Biological Activity

N-(2-chlorobenzyl)-4-((1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is of significant interest due to its structural components, which suggest possible interactions with various biological targets.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a chlorobenzyl moiety, a quinazoline derivative, and an ethoxyphenyl group, which may contribute to its biological activity.

The biological activity of the compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The quinazoline scaffold is known for its ability to inhibit various kinases and enzymes involved in cancer progression and bacterial cell wall synthesis. This indicates potential anticancer and antibacterial activities.

- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may also trigger programmed cell death through mitochondrial pathways.

- Antimicrobial Activity : The presence of the chlorobenzyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to bactericidal effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds derived from quinazoline. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Quinazoline Derivative A | MCF-7 (Breast Cancer) | 5.0 |

| Quinazoline Derivative B | A549 (Lung Cancer) | 10.0 |

| N-(2-chlorobenzyl)-... | MDA-MB-231 (Breast Cancer) | TBD |

These studies indicate that modifications to the quinazoline structure can significantly impact potency against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented in several studies. For example, a study on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative C | E. coli | 12.5 μg/mL |

| Thiazole Derivative D | S. aureus | 6.25 μg/mL |

These findings suggest that similar modifications in our target compound could lead to enhanced antimicrobial properties.

Case Studies

- Case Study on Quinazoline Derivatives : A study evaluated a series of quinazoline derivatives for their anticancer activity against various cell lines. The results indicated that compounds with electron-withdrawing groups exhibited improved potency due to enhanced interaction with target enzymes.

- Antimicrobial Efficacy : Research on related benzamide derivatives revealed significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing this compound as a therapeutic agent in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.